Niguldipine hydrochloride, (+/-)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mechanism of Action

Niguldipine hydrochloride functions as a calcium channel blocker, specifically targeting L-type calcium channels. These channels play a vital role in regulating the influx of calcium ions into cells. By selectively blocking these channels, Niguldipine hydrochloride reduces calcium ion entry, leading to:

- Decreased muscle contraction [Source: Santa Cruz Biotechnology ()

- Vasodilation (relaxation of blood vessels) [Source: Santa Cruz Biotechnology ()]

These effects contribute to its potential therapeutic applications in cardiovascular diseases.

Pharmacological Effects

Research suggests that Niguldipine hydrochloride exhibits a range of pharmacological effects beyond its calcium channel blocking activity. These include:

- Vasodilation, as mentioned earlier [Source: Santa Cruz Biotechnology ()]

- Anti-inflammatory properties [Source: Santa Cruz Biotechnology ()]

- Antioxidant activity [Source: Santa Cruz Biotechnology ()]

These additional properties might contribute to its potential benefits in various disease conditions.

Therapeutic Potential

Niguldipine hydrochloride is being explored for its potential role in treating several diseases, including:

- Hypertension (high blood pressure) due to its vasodilatory effects [Source: Santa Cruz Biotechnology ()]

- Ischemic heart disease by improving blood flow to the heart [Source: Santa Cruz Biotechnology ()]

- Alzheimer's disease due to its potential neuroprotective effects [Source: Santa Cruz Biotechnology ()]

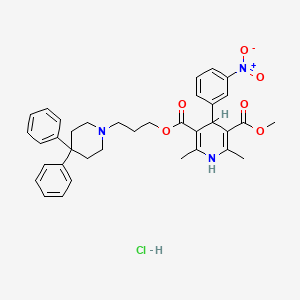

Niguldipine hydrochloride, also known as (+/-)-Niguldipine, is a dihydropyridine derivative primarily recognized for its role as a calcium channel blocker. It exhibits significant selectivity for L-type calcium channels and possesses additional properties as an alpha-1 adrenergic antagonist. The compound is characterized by its yellow crystalline appearance and has a molecular weight of approximately 646.2 g/mol. Its chemical formula is , and it is soluble in dimethyl sulfoxide and methanol .

Niguldipine has been shown to act as a calcium channel blocker and an alpha-1 adrenergic receptor antagonist []. Calcium channels and alpha-1 adrenergic receptors are proteins involved in various physiological processes. By interacting with these proteins, niguldipine can potentially influence these processes [].

Niguldipine hydrochloride functions predominantly through the inhibition of calcium ion influx via L-type calcium channels, which is crucial for various physiological processes including muscle contraction and neurotransmitter release. The compound also exhibits inhibitory effects on T-type calcium channels, albeit with lower potency .

The specific interaction mechanisms include:

- Calcium Channel Blockade: It binds to the voltage-gated calcium channels, preventing calcium ions from entering the cells.

- P-glycoprotein Inhibition: Niguldipine has been identified as an inhibitor of P-glycoprotein, affecting drug transport across cellular membranes .

Niguldipine hydrochloride demonstrates notable biological activities:

- Antihypertensive Effects: Clinical studies indicate that it effectively reduces blood pressure in hypertensive models, with sustained effects observed even after extended dosing intervals .

- Cardiac Effects: While it lowers blood pressure, it does not significantly depress cardiac function, making it a potential candidate for long-term antihypertensive therapy .

- Neuroprotective Properties: Research suggests that Niguldipine may have neuroprotective effects, potentially beneficial in conditions characterized by calcium overload .

The synthesis of Niguldipine hydrochloride involves several steps typical of dihydropyridine derivatives:

- Formation of Dihydropyridine Core: The initial reaction typically involves the condensation of 2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid with appropriate amines.

- Introduction of Side Chains: Subsequent reactions introduce the piperidine moiety and other substituents to enhance pharmacological activity.

- Hydrochloride Salt Formation: The final step often involves the formation of the hydrochloride salt to improve solubility and stability .

Research indicates that Niguldipine can interact with various drugs and biological systems:

- Drug Interactions: Co-administration with ammonium chloride may increase the risk of hyperkalemia .

- Receptor Binding Studies: It shows differing affinities for alpha-1 adrenergic receptor subtypes, particularly discriminating between alpha-1A and alpha-1B receptors, which may have implications for its therapeutic use in cardiovascular conditions .

Several compounds share structural characteristics or pharmacological effects with Niguldipine hydrochloride. Here are some notable examples:

| Compound Name | Type | Key Characteristics |

|---|---|---|

| Amlodipine | Calcium Channel Blocker | Long-lasting antihypertensive effects; once-daily dosing |

| Nifedipine | Calcium Channel Blocker | Rapid onset; primarily used for angina and hypertension |

| Felodipine | Calcium Channel Blocker | Selective for vascular smooth muscle; less cardiac effect |

| Isradipine | Calcium Channel Blocker | Dual action; both arterial dilation and heart rate modulation |

Uniqueness of Niguldipine

Niguldipine's unique profile lies in its dual action as both a potent calcium channel blocker and an alpha-1 adrenergic antagonist, which distinguishes it from other dihydropyridine derivatives that primarily focus on calcium channel blockade without significant adrenergic activity. Its ability to modulate P-glycoprotein transport further enhances its pharmacological versatility .

Conventional Synthetic Routes for Dihydropyridine Derivatives

The synthesis of dihydropyridine derivatives, including Niguldipine hydrochloride, relies primarily on the classical Hantzsch dihydropyridine synthesis, a well-established multicomponent reaction first described by Arthur Rudolf Hantzsch in 1881 [1] [2]. This fundamental synthetic approach involves the condensation of an aldehyde, two equivalents of a beta-keto ester, and an ammonia source to form the characteristic 1,4-dihydropyridine core structure [1] [2].

The conventional Hantzsch reaction proceeds through a complex mechanism involving multiple intermediate formation steps. Initial studies using carbon-13 and nitrogen-15 nuclear magnetic resonance indicated the intermediacy of chalcone compounds and enamine intermediates [1]. Later research using mass spectrometry monitoring with charge-tagged reactants supported multiple intermediate pathways that converge to form the final dihydropyridine structure [1]. The mechanism typically involves aldol condensation, cyclization, and subsequent dehydration steps to establish the aromatic pyridine ring with selective 1,4-reduction [1].

For the synthesis of Niguldipine hydrochloride specifically, the process involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate and an appropriate nitrogen source in the presence of suitable catalysts [3] [4]. The molecular formula of Niguldipine hydrochloride is C36H40ClN3O6 with a molecular weight of 646.18 g/mol [3] [4]. The compound exists as a racemic mixture, designated as (+/-)-Niguldipine hydrochloride, indicating the presence of chiral centers within the molecule [5].

Traditional synthetic methods for dihydropyridine derivatives typically employ reflux conditions in alcoholic solvents, most commonly ethanol or methanol, with reaction times ranging from 6 to 24 hours [6] [2]. The reaction temperature is usually maintained at the solvent reflux temperature, providing sufficient thermal energy for the cyclization process. Various catalysts have been employed to enhance reaction efficiency, including Lewis acids such as aluminum chloride, ferric chloride, and zinc chloride [6].

Recent improvements to conventional synthetic routes have focused on catalyst optimization. Organocatalysts such as guanidine hydrochloride have demonstrated significant advantages, reducing reaction times from 8-10 hours to 2-3 hours while improving yields from 50-60% to 80-92% [6]. These catalysts offer benefits including cost-effectiveness, environmental friendliness, and high reactivity compared to traditional metallic catalysts [6].

Microwave-Assisted Synthesis Optimization (One-Pot Protocols)

Microwave-assisted synthesis has emerged as a powerful methodology for the preparation of dihydropyridine derivatives, offering significant advantages over conventional heating methods in terms of reaction time, yield, and selectivity [7] [8] [9]. The microwave heating mechanism provides rapid and uniform heating through direct molecular interaction with electromagnetic radiation, resulting in enhanced reaction kinetics and improved product formation [10].

One-pot microwave protocols for dihydropyridine synthesis typically involve the simultaneous addition of all reactants in a single reaction vessel, followed by microwave irradiation under controlled conditions [7] [11]. This approach eliminates the need for intermediate isolation and purification steps, reducing overall synthesis time and improving atom economy [8]. Reaction optimization studies have demonstrated that microwave conditions can reduce synthesis times from hours to minutes while maintaining or improving product yields [9] [12].

Optimal microwave synthesis conditions for dihydropyridine derivatives have been extensively studied. Temperature optimization reveals that reactions at 150°C for 5 minutes provide optimal conversion rates of approximately 83% with minimal byproduct formation [12]. Higher temperatures such as 170°C result in increased degradation products, while lower temperatures like 130°C show significantly reduced conversion rates [12]. The use of solvent-free conditions under microwave irradiation has proven particularly effective, achieving yields of 86-96% in reaction times of 20-30 minutes [9].

Catalyst selection plays a crucial role in microwave-assisted synthesis optimization. Nanochitosan has been successfully employed as a biopolymer catalyst system, providing satisfactory yields under solvent-free microwave conditions with power settings of 300 watts for 1-5 minutes [7]. Barium nitrate has shown effectiveness as a catalyst for nucleoside-incorporated dihydropyridine synthesis, with optimal results obtained at 60°C under microwave heating [9].

Power optimization studies indicate that moderate microwave power levels, typically 300-450 watts, provide the best balance between reaction efficiency and product selectivity [7] [13]. Higher power settings can lead to thermal decomposition and reduced yields, while insufficient power results in incomplete conversion. The use of dynamic heating methods, which maintain steady temperature profiles throughout the reaction, has proven superior to fixed-power approaches that can produce erratic heating profiles and inconsistent results [12].

Solvent considerations for microwave-assisted synthesis have revealed that polar organic solvents such as acetonitrile, methanol, and dimethylformamide provide enhanced dielectric heating compared to nonpolar solvents [9]. However, solvent-free conditions often yield superior results due to more efficient energy transfer and reduced side reactions [7] [9]. When solvents are necessary, optimal results are typically achieved with minimal solvent volumes to maintain high reactant concentrations [8].

Purification Techniques and Yield Optimization

Purification of dihydropyridine derivatives requires careful consideration of the chemical stability and structural characteristics of these compounds [14] [15]. The 1,4-dihydropyridine ring system is susceptible to oxidation and requires protection from light and oxygen during purification procedures [14]. Standard purification techniques include crystallization, column chromatography, and specialized extraction methods tailored to the specific properties of the target compounds [16].

Crystallization remains the most widely employed purification method for dihydropyridine derivatives due to its simplicity and effectiveness in removing impurities [16]. The choice of crystallization solvent significantly impacts both yield and purity. Ethanol and methanol are commonly used due to their ability to dissolve the compounds at elevated temperatures while promoting crystal formation upon cooling [6] [9]. Mixed solvent systems, such as ethanol-water mixtures, can provide enhanced selectivity for specific stereoisomers or impurity removal [14].

Temperature control during crystallization is critical for optimal results. Slow cooling from elevated temperatures, typically 60-80°C to room temperature over several hours, promotes the formation of well-defined crystals with improved purity [9]. Aging periods of 3-4 hours at 5-10°C further enhance crystal formation and impurity exclusion [17]. The use of seed crystals can improve crystallization kinetics and yield consistency [16].

Column chromatographic purification employs various stationary phases depending on the specific separation requirements [15]. Silica gel remains the most common stationary phase for dihydropyridine purification, with mobile phase compositions typically consisting of hexane-ethyl acetate mixtures in ratios ranging from 3:2 to 1:4 [14] [16]. The choice of mobile phase polarity must be optimized based on the specific substitution pattern and polarity of the target compound and impurities.

Specialized purification techniques have been developed for specific applications. Affinity chromatography using dihydropyridine-specific matrices has been employed for highly selective purification, particularly for biological activity studies [15]. This technique utilizes the specific binding interactions between dihydropyridines and their biological targets to achieve exceptional purity levels [15].

Yield optimization strategies focus on minimizing product loss during purification procedures. Solvent selection for washing steps is crucial, with pre-cooled solvents at temperatures below 10°C reducing product solubility and minimizing losses [17]. The volume and number of washing steps must be balanced to achieve adequate purity while maintaining acceptable yields [15].

Recovery of product from mother liquors and washing solutions can significantly improve overall yields. Concentration and recrystallization of these solutions often recover additional pure product, with recovery yields of 10-20% of the initial batch commonly achieved [16]. The use of rotary evaporation under reduced pressure prevents thermal decomposition during solvent removal [9].

Chromatographic Analysis (High Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

High Performance Liquid Chromatography analysis of dihydropyridine derivatives requires careful optimization of chromatographic conditions to achieve adequate separation and detection sensitivity [18] [19] [20]. The choice of stationary phase significantly impacts separation efficiency, with octadecyl silica columns (C18) being most commonly employed due to their compatibility with the hydrophobic nature of most dihydropyridine compounds [18] [20].

Mobile phase composition for High Performance Liquid Chromatography analysis typically consists of acetonitrile-water mixtures, with ratios ranging from 45:55 to 70:30 depending on the specific compound polarity [18] [20]. Buffer systems using acetate or phosphate buffers at pH 4.5-7.4 provide improved peak shape and separation efficiency [20]. Gradient elution methods offer advantages for complex mixtures, allowing optimization of separation for compounds with varying polarities [20].

Detection methods for High Performance Liquid Chromatography analysis include ultraviolet detection at wavelengths of 235-265 nanometers, corresponding to the characteristic absorption of the dihydropyridine chromophore [18] [20]. Photodiode array detection provides additional selectivity through spectral confirmation of peak identity [20]. Electrochemical detection has been employed for enhanced sensitivity, particularly for trace analysis in biological samples [21].

Method validation parameters for High Performance Liquid Chromatography analysis demonstrate excellent analytical performance. Linearity ranges typically span 5-400 nanograms per milliliter with correlation coefficients exceeding 0.9957 [18]. Limits of detection as low as 2.5 nanograms per milliliter have been achieved, enabling trace analysis applications [18]. Extraction efficiencies of 90.6% provide excellent recovery for biological sample analysis [18].

Chiral separation of dihydropyridine enantiomers presents unique analytical challenges due to the presence of asymmetric centers in many compounds [19]. Enantioselective anion exchangers based on tert-butylcarbamoylquinine as chiral selectors have proven effective for enantiomer separation [19]. Polar organic mobile phases consisting of acetic acid in acetonitrile provide optimal enantioselectivity with alpha values of 1.25 and resolution values of 3.0 [19].

Gas Chromatography-Mass Spectrometry analysis of dihydropyridine derivatives requires derivatization due to the thermal instability of these compounds [22] [23]. Extractive methylation protocols using phase-transfer catalysts enable the conversion of carboxylic acid metabolites to their corresponding methyl esters, which are amenable to gas chromatographic analysis [22] [23].

Mass spectrometric fragmentation patterns provide characteristic identification features for dihydropyridine compounds [24] [23]. Electrospray ionization typically produces [M+H]+ ions in positive mode, with base peak ions formed by loss of alcohols from carboxyl groups [24]. Atmospheric pressure photoionization in negative mode generates intense [M-H]- ions through 1,2-hydride shift mechanisms, leading to characteristic fragment ions at m/z 122 corresponding to nitro-phenyl products [24].

Detection limits for Gas Chromatography-Mass Spectrometry methods range from 10 nanograms per milliliter in full-scan mode to lower levels using selected ion monitoring [23]. Recovery rates of 67-77% with coefficients of variation less than 10% demonstrate acceptable analytical precision [23]. The method enables detection of therapeutic concentrations of multiple dihydropyridine compounds including amlodipine, felodipine, isradipine, nifedipine, nimodipine, nisoldipine, and nitrendipine [22] [23].

Stability Studies Under Varied pH and Temperature Conditions

Stability studies of dihydropyridine derivatives under varied pH and temperature conditions reveal complex degradation patterns dependent on environmental factors and molecular structure [25] [26] [27]. The dihydropyridine ring system exhibits pH-dependent degradation kinetics, with distinct mechanisms operating under acidic, neutral, and basic conditions [26] [27].

Under acidic conditions, dihydropyridine degradation occurs primarily through protonated molecule hydrolysis catalyzed by hydrogen ions [26]. Studies of pH ranges from 0.43 to 5.0 at temperatures of 313-343 Kelvin demonstrate first-order kinetics with rate constants varying significantly with pH and temperature [26]. The activation energy for acid-catalyzed degradation typically ranges from 29-35 kilojoules per mole, indicating moderate temperature dependence [27].

Basic degradation follows different mechanistic pathways, involving spontaneous hydrolysis of unprotonated molecules and monoanions [26]. The degradation rate under basic conditions (pH 8.5) is generally lower than acidic conditions, with approximately 41% degradation compared to 55% under acidic conditions for similar exposure times [25]. Sodium hydroxide solutions at concentrations enabling pH calculation from activity coefficients provide controlled basic environments for kinetic studies [26].

Temperature effects on dihydropyridine stability demonstrate Arrhenius-type behavior with characteristic activation parameters [27] [28]. Thermal stability studies of seven dihydropyridine derivatives (nifedipine, nisoldipine, nitrendipine, nimodipine, nicardipine, felodipine, and amlodipine) reveal that degradation occurs according to first-order kinetics at similar rates for all compounds [27] [28]. Rate constants range from 8.26 × 10-8 s-1 for felodipine to 15.58 × 10-8 s-1 for nisoldipine at 80°C and 76.4% relative humidity [27].

Humidity effects significantly influence thermal degradation rates [27] [28]. Dihydropyridine derivatives show no degradation in dry air conditions, but undergo significant decomposition in humid environments [27] [28]. The degradation rate constant shows only slight dependence on relative humidity, with temperature coefficients (Q10) not exceeding 1.5, confirming high resistance to elevated temperatures [27].

Structural effects on stability demonstrate clear structure-activity relationships [27] [28]. Compounds with nitro substituents at the ortho position (nifedipine, nisoldipine) show lower thermal stability than those with nitro groups at the meta position [27] [28]. Derivatives containing chlorine substituents instead of nitro groups exhibit enhanced thermal stability, with felodipine (two chlorine atoms) being the most thermally stable compound studied [27] [28].

The stability ranking from least to most stable follows the order: nisoldipine < nifedipine < amlodipine < nicardipine < nimodipine < nitrendipine < felodipine [27] [28]. This sequence remains consistent across all temperatures and humidity conditions studied, indicating fundamental structural influences on degradation pathways [27] [28].

Degradation product identification reveals that the main thermal degradation product for nitro-substituted derivatives is a nitroso derivative formed through dihydropyridine ring aromatization with water elimination [27] [28]. This transformation involves oxidation of the dihydropyridine ring to pyridine with concurrent reduction of the nitro group to nitroso [27].

Photostability studies complement thermal stability investigations, revealing that dihydropyridine derivatives are highly sensitive to light exposure [29]. Ultraviolet light at 254 nanometers wavelength causes approximately 56% degradation after 24 hours of continuous exposure [25]. The photodegradation process involves similar ring aromatization mechanisms but proceeds more rapidly than thermal degradation [29].

Formulation strategies for enhancing stability include the use of surfactants such as polysorbate 20 in aqueous solutions, which can improve both photostability and water solubility [29]. Container selection significantly impacts stability, with covered amber polyethylene terephthalate containers providing optimal protection, achieving less than 5% degradation after 12 hours under 450 W/m² irradiance [29].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Other CAS

119934-51-9

Wikipedia

Niguldipine hydrochloride